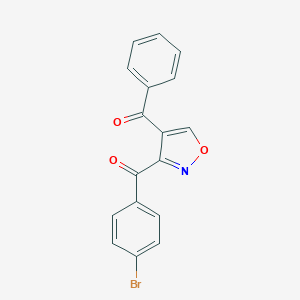
利克西那肽
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes mellitus. It is marketed under the trade names Lyxumia in the European Union and Adlyxin in the United States. Lixisenatide mimics the action of the endogenous hormone GLP-1, which plays a crucial role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release .
科学研究应用
利西那肽具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术的一种模型肽。
生物学: 研究其在葡萄糖代谢和胰岛素分泌中的作用。
医学: 主要用于治疗2型糖尿病。它通过刺激胰岛素分泌和抑制胰高血糖素释放来帮助改善血糖控制。
作用机制
利西那肽通过结合和激活 GLP-1 受体发挥作用。这种激活导致腺苷酸环化酶的刺激,从而增加细胞中环状腺苷单磷酸 (cAMP) 的浓度。升高的 cAMP 水平激活蛋白激酶 A (PKA) 和 Epac1/Epac2,导致 β 胰岛细胞的葡萄糖刺激的胰岛素外排增加。 此外,胃肠道中 GLP-1 受体的激活会延迟胃排空,这有助于控制餐后血糖水平 .
生化分析
Biochemical Properties
Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues .
Cellular Effects
Lixisenatide influences cell function by increasing glucose-stimulated insulin secretion and reducing glucagon secretion from alpha cells . It also slows gastric emptying, thus improving postprandial glucose control .
Molecular Mechanism
The activation of the GLP-1 receptor by Lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 .
Temporal Effects in Laboratory Settings
In a phase 2 clinical trial investigating Lixisenatide’s efficacy in early Parkinson’s disease, findings reveal a marginal improvement or stabilization in motor function among Lixisenatide-treated individuals compared to placebo .
Dosage Effects in Animal Models
Lixisenatide has shown neuroprotective effects in animal models of Parkinson’s disease . Thyroid C-cell adenomas occurred in rats when exposed to >15 times human exposure of 20mcg/day .
Metabolic Pathways
Lixisenatide is involved in the incretin hormonal axis, which is created by the combination of gastrointestinal and endocrine pathways . Any abnormalities in this axis can potentially initiate the onset of type II diabetes mellitus .
Transport and Distribution
Upon subcutaneous administration, Lixisenatide is quickly absorbed into the bloodstream with a maximum concentration achieved at 1 to 3.5 hours . After absorption, Lixisenatide undergoes proteolytic degradation and is excreted into the urine .
Subcellular Localization
The selective interaction of Lixisenatide leads to an increase in intracellular cAMP . This stimulates glucose-dependent insulin secretion from pancreatic beta cells, simultaneously decreasing glucagon secretion from alpha cells . Lixisenatide slows gastric emptying, thus improving postprandial glucose control .
准备方法
合成路线和反应条件
利西那肽是通过固相肽合成 (SPPS) 合成的,这是一种常用于生产肽的合成方法。合成包括将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
偶联: 氨基酸被活化并偶联到树脂结合的肽链上。
脱保护: 去除氨基酸上的临时保护基团。
裂解: 从树脂上裂解完成的肽并进行纯化.
工业生产方法
利西那肽的工业生产遵循类似的 SPPS 方法,但规模更大。 该过程针对效率和产量进行了优化,通常涉及自动化肽合成仪和高效液相色谱 (HPLC) 用于纯化 .
化学反应分析
反应类型
利西那肽会经历各种化学反应,包括:
氧化: 利西那肽中的蛋氨酸残基可以被氧化成蛋氨酸亚砜。
还原: 肽中的二硫键可以被还原成游离硫醇。
取代: 氨基酸残基可以被取代以改变肽的性质.
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。
形成的主要产物
氧化: 含蛋氨酸亚砜的利西那肽。
还原: 具有游离硫醇基团的还原利西那肽。
取代: 具有改变的氨基酸序列的修饰利西那肽.
相似化合物的比较
利西那肽是 GLP-1 受体激动剂类药物的一部分,其中包括其他化合物,如艾塞那肽、利拉鲁肽和司美格鲁肽。与这些类似化合物相比:
艾塞那肽: 利西那肽的半衰期较短,每天给药一次,而艾塞那肽每天给药两次。
利拉鲁肽: 利西那肽对心率有更有利的行动,并且胃肠道副作用发生率较低。
类似化合物
- 艾塞那肽
- 利拉鲁肽
- 司美格鲁肽
- 度拉糖肽
- 艾比鲁肽
利西那肽独特的特性,例如其特异性受体结合和药代动力学特征,使其成为治疗2型糖尿病的宝贵选择。
属性
Key on ui mechanism of action |
The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase. This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2. PKA, Epac1, and Epac2 are involved the in release of Ca2+ from the endoplasmic reticulum which is known as the "amplification" pathway which increases insulin release when the triggering pathway is activated. By activating this amplification pathway lixisenatide increases glucose stimulated insulin secretion. |
|---|---|
CAS 编号 |
320367-13-3 |
分子式 |
C215H347N61O65S |
分子量 |
4858 g/mol |
IUPAC 名称 |
5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231) |
InChI 键 |
XVVOERDUTLJJHN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
纯度 |
98% |
相关CAS编号 |
320367-13-3; 827033-10-3 |
序列 |
HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK |
溶解度 |
soluble in water to 100 mg/mL |
同义词 |
Adlyxin AQVE-10010 AVE 0010 AVE 010 AVE-0010 AVE-010 AVE0010 DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide Lixisenatide Lyxumia ZP 10 ZP-10 ZP10A peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)
![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)
![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)
![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)
![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)


![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![1-[1-(4-chlorophenyl)-4-(4-methylbenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344433.png)
![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)

